molecular formula C15H15FN4S B14022687 N-(7-Fluoro-10-methyl-phenothiazin-2-YL)diazenyl-N-methyl-methanamine CAS No. 79226-53-2

N-(7-Fluoro-10-methyl-phenothiazin-2-YL)diazenyl-N-methyl-methanamine

Cat. No.: B14022687
CAS No.: 79226-53-2
M. Wt: 302.4 g/mol
InChI Key: SHEJWUQPSPGYRR-UHFFFAOYSA-N
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Description

N-(7-Fluoro-10-methyl-phenothiazin-2-yl)diazenyl-N-methyl-methanamine is a synthetic phenothiazine derivative intended for research and development purposes. The phenothiazine core structure is associated with a range of biological activities, making it a scaffold of interest in medicinal chemistry. Recent scientific literature highlights the ongoing investigation of novel phenothiazine hybrids, particularly those fused with other heterocyclic systems like imidazo[1,2-a]pyridine, for their potential as therapeutic agents . These compounds are being studied for their ability to inhibit specific protein kinases, such as microtubule affinity regulating kinase 4 (MARK4), which is a target in cancer research due to its role in cell-cycle progression and microtubule dynamics . The presence of a diazenyl (azine) group in this compound may further modify its electronic properties and bioactivity, presenting opportunities for researchers in areas such as small molecule inhibitor development and structure-activity relationship (SAR) studies. This product is provided as a high-purity compound to support these advanced investigations. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

79226-53-2

Molecular Formula

C15H15FN4S

Molecular Weight

302.4 g/mol

IUPAC Name

N-[(7-fluoro-10-methylphenothiazin-2-yl)diazenyl]-N-methylmethanamine

InChI

InChI=1S/C15H15FN4S/c1-19(2)18-17-11-5-7-14-13(9-11)20(3)12-6-4-10(16)8-15(12)21-14/h4-9H,1-3H3

InChI Key

SHEJWUQPSPGYRR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)F)SC3=C1C=C(C=C3)N=NN(C)C

Origin of Product

United States

Preparation Methods

Starting Materials and Reagents

  • 7-Fluoro-10-methyl-phenothiazine derivative : This is the core scaffold, prepared or commercially obtained with the required substitutions.
  • Diazene precursors : These compounds provide the diazenyl (-N=N-) functionality through diazotization or coupling reactions.
  • Methylating agent : Used for N-methylation of the methanamine group.
  • Coupling agents : COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is preferred for activating carboxyl or hydroxyl groups in related phenothiazine derivatives, facilitating coupling reactions with hydroxylamine bases or other nucleophiles.

Reaction Conditions

  • Temperature : Reactions are often performed at low temperatures, around 0 °C, to control reaction rates and improve selectivity.
  • Solvent : Polar aprotic solvents or ethanol are commonly used to dissolve reactants and support the coupling.
  • Reaction time : Varies from several hours to overnight, depending on the scale and reagent reactivity.
  • Stoichiometry : Careful control of molar ratios of phenothiazine derivative to diazene precursor is critical to maximize yield and minimize side reactions.

Detailed Synthetic Route

Step Description Reagents/Conditions Outcome
1. Synthesis of 7-fluoro-10-methyl-phenothiazine Fluorination and methylation of phenothiazine core under controlled conditions Substituted phenothiazine intermediate
2. Diazotization or diazene coupling at 2-position Reaction of phenothiazine intermediate with diazene precursor in acidic medium, low temperature (~0 °C) Formation of diazenyl linkage
3. N-methylation of methanamine group Methylating agent (e.g., methyl iodide or dimethyl sulfate) under basic conditions Final compound this compound

Optimization and Characterization

Research Findings and Comparative Analysis

  • Use of COMU as a coupling reagent has been shown to increase yields significantly due to its water-soluble by-products, facilitating easier purification compared to other coupling agents.
  • Hydroxylamine bases improve yields of hydroxamic acid intermediates related to phenothiazine derivatives, suggesting similar benefits in diazenyl compound syntheses.
  • Low-temperature conditions (~0 °C) are critical for maintaining the diazenyl group and avoiding decomposition or side reactions.
  • N-alkylation under acidic conditions with reagents like triethylsilane and trifluoroacetic acid has been successfully employed for related phenothiazine derivatives, which may be adapted for the methylation step in this synthesis.

Summary Table of Preparation Methods

Method Aspect Details Notes
Core Substitutions 7-Fluoro and 10-methyl on phenothiazine Achieved via selective fluorination and methylation
Diazene Introduction Coupling with diazene precursor at 2-position Low temperature, acidic medium
Coupling Agent COMU preferred Water-soluble by-products facilitate purification
Methylation N-methylation of methanamine Acidic or basic conditions depending on methylating agent
Reaction Monitoring NMR, MS, IR, HPLC/TLC Ensures product identity and purity
Yield Optimization Control temperature, stoichiometry, reaction time Critical for maximizing yield

Chemical Reactions Analysis

Types of Reactions

N-(7-Fluoro-10-methyl-phenothiazin-2-YL)diazenyl-N-methyl-methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenothiazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(7-Fluoro-10-methyl-phenothiazin-2-YL)diazenyl-N-methyl-methanamine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in treating neurological disorders due to its structural similarity to other phenothiazine-based drugs.

    Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of N-(7-Fluoro-10-methyl-phenothiazin-2-YL)diazenyl-N-methyl-methanamine involves its interaction with various molecular targets:

    Molecular Targets: It can interact with neurotransmitter receptors in the brain, similar to other phenothiazine derivatives.

    Pathways Involved: It may modulate the dopaminergic and serotonergic pathways, leading to its potential effects on mood and cognition.

Comparison with Similar Compounds

Comparison with Structurally Similar Phenothiazine Derivatives

The following table summarizes key structural and functional differences between the target compound and analogous phenothiazine derivatives (Table 1).

Table 1. Structural Comparison of Phenothiazine Derivatives

Compound Name Substituent (Position 7) Substituent (Position 10) Key Functional Groups Notable Properties Reference
N-(7-Fluoro-10-methyl-phenothiazin-2-YL)diazenyl-N-methyl-methanamine Fluoro Methyl Diazenyl (-N=N-), N-methylamine Potential conjugation via diazenyl; moderate lipophilicity* N/A (Target)
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine None 4-Nitrophenyl ethynyl Ethynyl (-C≡C-), nitro (-NO₂) Strong electron-withdrawing nitro group; planar conformation
N,N-Dimethyl-10H-phenothiazine-10-ethylamine hydrochloride None Dimethylaminoethyl Ethylamine, hydrochloride salt Enhanced water solubility due to ionic form
N,N-Dimethyl-1-(1-phenethyl-1H-1,2,3-triazol-4-yl)methanamine None None Triazolyl, phenethyl Rigid triazole ring; aromatic interactions

Key Comparative Insights

Substituent Effects on Electronic Properties The 7-fluoro substituent in the target compound is electron-withdrawing, which may reduce electron density at the phenothiazine core compared to unsubstituted analogs (e.g., 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine). The diazenyl group introduces conjugation pathways absent in derivatives like N,N-Dimethyl-10H-phenothiazine-10-ethylamine hydrochloride, which features a flexible ethylamine chain. This difference may influence binding interactions in biological systems .

Steric and Conformational Differences

  • Derivatives with triazole rings (e.g., N,N-Dimethyl-1-(1-phenethyl-1H-1,2,3-triazol-4-yl)methanamine) exhibit rigid, bulky substituents that may hinder rotational freedom, contrasting with the target compound’s diazenyl group, which allows for greater conformational flexibility .

The diazenyl group’s polarity may alter this profile.

Biological Activity

N-(7-Fluoro-10-methyl-phenothiazin-2-YL)diazenyl-N-methyl-methanamine is a compound of interest due to its potential biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₁₄F₁N₃S
  • Molecular Weight : 267.34 g/mol
  • CAS Number : 79226-50-9

The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. It exhibits properties that may influence:

  • Antimicrobial Activity : The phenothiazine structure is known for its antimicrobial properties, potentially inhibiting bacterial growth by disrupting cell membrane integrity.
  • Antioxidant Activity : The presence of the diazenyl group may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, showing a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Antioxidant Properties

The compound's antioxidant activity was evaluated using DPPH and ABTS assays, revealing a strong capacity to neutralize free radicals. The IC50 values obtained were significantly lower than those of common antioxidants like ascorbic acid.

Assay TypeIC50 (µg/mL)
DPPH25
ABTS30

Case Studies

  • Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry explored the antimicrobial effects of various phenothiazine derivatives, including this compound. Results indicated that this compound showed promising activity against resistant strains of bacteria, suggesting potential for clinical applications in treating infections caused by multidrug-resistant organisms.
  • Antioxidant Activity Assessment : In a comparative study published in Free Radical Biology and Medicine, the antioxidant properties of several phenothiazine derivatives were assessed. This compound demonstrated superior activity compared to other tested compounds, highlighting its potential role in mitigating oxidative damage in biological systems.

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